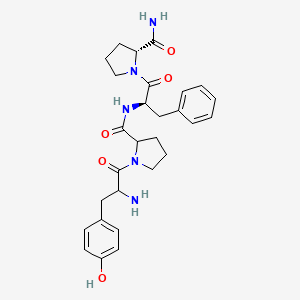

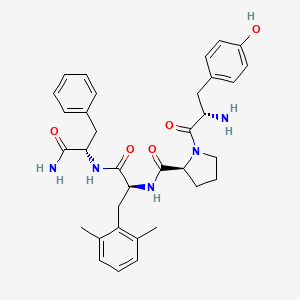

Tyr-Pro-D-Phe-D-Pro-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

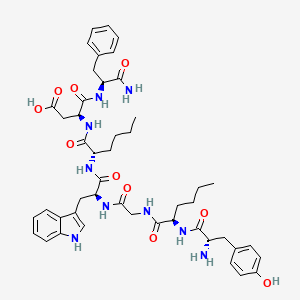

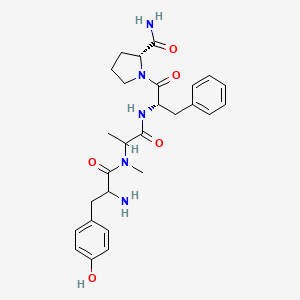

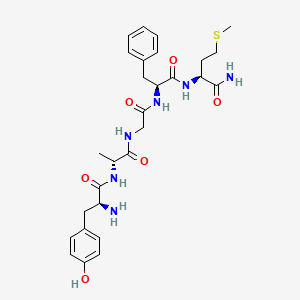

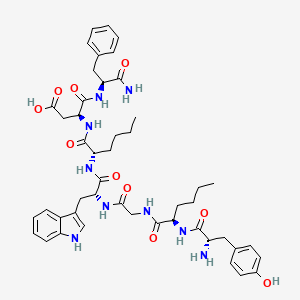

Tyr-Pro-D-Phe-D-Pro-NH2 ist ein synthetisches Tetrapeptid, das aus den Aminosäuren Tyrosin, Prolin, D-Phenylalanin und D-Prolin besteht. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter die medizinische Chemie und Pharmakologie, von Interesse. Das Vorhandensein von D-Aminosäuren in ihrer Struktur kann einzigartige Eigenschaften verleihen, wie z. B. erhöhte Stabilität und Resistenz gegen enzymatischen Abbau.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise mittels Festphasen-Peptidsynthese (SPPS), einer Methode, die weit verbreitet für die Assemblierung von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (D-Pro-NH2) an ein festes Harz. Anschließend werden die nachfolgenden Aminosäuren sequenziell durch eine Reihe von Kupplungs- und Entschützungsschritten hinzugefügt. Häufig verwendete Reagenzien in diesen Schritten sind Carbodiimide zur Kupplung und Trifluoressigsäure zur Entschützung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie this compound erfolgt häufig mithilfe automatisierter Peptidsynthesizer, die den SPPS-Prozess optimieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, wodurch eine hohe Ausbeute und Reinheit gewährleistet wird. Das Endprodukt wird typischerweise mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um alle Verunreinigungen zu entfernen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-D-Phe-D-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (D-Pro-NH2) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these steps include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyr-Pro-D-Phe-D-Pro-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere oxidative Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls diese in der Peptidstruktur vorhanden sind.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während Substitutionsreaktionen verschiedene Peptidanaloga hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Tyr-Pro-D-Phe-D-Pro-NH2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Techniken zur Peptidsynthese und -modifikation zu untersuchen.

Biologie: Wird auf seine potenzielle Rolle bei der Modulation biologischer Prozesse untersucht, wie z. B. Enzymaktivität und Rezeptorbindung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Schmerzbehandlung und als Opioidrezeptoragonist.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Opioidrezeptoren. Das Vorhandensein von D-Aminosäuren kann seine Bindungsaffinität und Selektivität für diese Rezeptoren verstärken. Nach der Bindung kann das Peptid die Rezeptoraktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt, wie z. B. Analgesie .

Wirkmechanismus

The mechanism of action of Tyr-Pro-D-Phe-D-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The presence of D-amino acids can enhance its binding affinity and selectivity for these receptors. Upon binding, the peptide can modulate receptor activity, leading to various physiological effects, such as analgesia .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

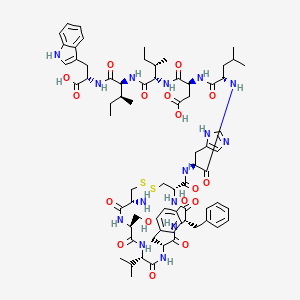

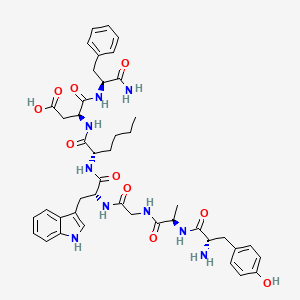

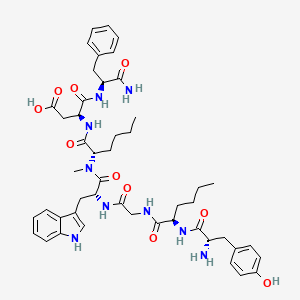

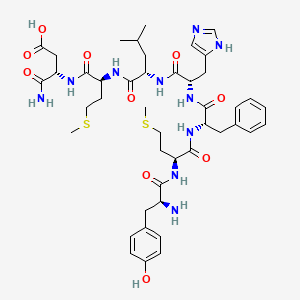

Tyr-Pro-Phe-Pro-NH2: Ein ähnliches Tetrapeptid mit L-Aminosäuren, das für seine Opioidrezeptoraktivität bekannt ist.

Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2: Ein weiteres Peptid mit D-Aminosäuren, das eine hohe Selektivität für Opioidrezeptoren aufweist.

Einzigartigkeit

Tyr-Pro-D-Phe-D-Pro-NH2 ist aufgrund des Vorhandenseins von D-Phenylalanin und D-Prolin einzigartig, die im Vergleich zu Peptiden mit nur L-Aminosäuren eine erhöhte Stabilität und Resistenz gegen enzymatischen Abbau verleihen können. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C28H35N5O5 |

|---|---|

Molekulargewicht |

521.6 g/mol |

IUPAC-Name |

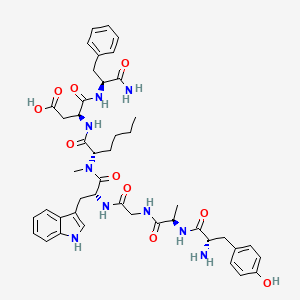

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23-,24?/m1/s1 |

InChI-Schlüssel |

LSQXZIUREIDSHZ-BIELFDCTSA-N |

Isomerische SMILES |

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

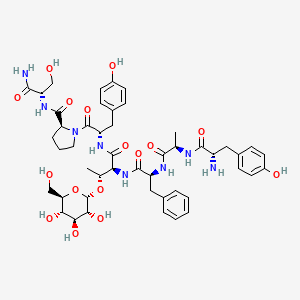

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)